molecular formula C19H23ClN2O3 B11011377 [1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B11011377
M. Wt: 362.8 g/mol
InChI Key: FBFPYPXDLZQOOI-UHFFFAOYSA-N
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Description

[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro and acetyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H23ClN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

2-[1-[[[2-(6-chloroindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C19H23ClN2O3/c20-15-5-4-14-6-9-22(16(14)10-15)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25)

InChI Key

FBFPYPXDLZQOOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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